molecular formula C6H4ClN3 B3037677 6-Amino-2-chloronicotinonitrile CAS No. 53554-20-4

6-Amino-2-chloronicotinonitrile

Cat. No. B3037677
CAS RN: 53554-20-4
M. Wt: 153.57 g/mol
InChI Key: DQTBPANHSUIJIF-UHFFFAOYSA-N
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Description

6-Amino-2-chloronicotinonitrile is a chemical compound with the CAS Number: 53554-20-4 and a linear formula of C6H4ClN3 . It has a molecular weight of 153.57 . The IUPAC name for this compound is 6-amino-2-chloronicotinonitrile .


Molecular Structure Analysis

The InChI code for 6-Amino-2-chloronicotinonitrile is 1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10) . This compound contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, and 6 aromatic bonds . It also contains 1 six-membered ring .


Physical And Chemical Properties Analysis

6-Amino-2-chloronicotinonitrile is a solid at room temperature . It has a boiling point of 357.9±42.0C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8C .

Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry

6-Amino-2-chloronicotinonitrile is utilized in various organic synthesis processes. For instance, a study by Delvare et al. (2011) explored its use in palladium-catalyzed aminations, leading to the formation of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, P. Koza, & Morgentin, 2011). Furthermore, Wang et al. (2020) developed a scalable method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives using 6-Amino-2-chloronicotinonitrile, which is significant in the preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).

2. Neuroimaging in Alzheimer's Disease

In the field of neuroimaging, particularly related to Alzheimer's disease, 6-Amino-2-chloronicotinonitrile derivatives have been studied. Shoghi-Jadid et al. (2002) utilized a derivative in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

3. Exploration of Novel Heterocycles

The compound has been used in the synthesis of new heterocycles. For example, Coppola and Hardtmann (1979) discussed the synthesis of the pyrido[2,3-c]-1,2-thiazine ring system using 6-Amino-2-chloronicotinonitrile, highlighting its role in expanding the variety of heterocyclic compounds (Coppola & Hardtmann, 1979).

4. Agricultural Chemistry

In agricultural chemistry, the compound is studied for its potential use in enhancing the efficiency of nitrogenous fertilizers. Srivastava et al. (2016) investigated the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a structurally similar compound, in subtropical soils, demonstrating its relevance in agriculture (Srivastava et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P280-P305+P351+P338-P310 .

properties

IUPAC Name

6-amino-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBPANHSUIJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-chloronicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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